molecular formula C19H25FN2O3 B2953130 tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate CAS No. 1707367-80-3

tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

Cat. No. B2953130
CAS RN: 1707367-80-3
M. Wt: 348.418
InChI Key: VYBLZALMKJNANM-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate, also known as FIPI, is a small molecule inhibitor of phospholipase D (PLD). PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a lipid second messenger that is involved in various cellular processes. FIPI has been shown to be a potent and selective inhibitor of PLD, and has been used in various scientific research applications.

Scientific Research Applications

Enantioselective Synthesis

The compound tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate has applications in the field of enantioselective synthesis. For instance, a study describes the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists, using iodolactamization as a key step (Campbell et al., 2009).

Click Chemistry in Amino Acid Derivatives

Another application is in the development of amino acid derivatives through click chemistry. A study demonstrates the selective alkylation of a novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative, leading to a range of N-isoindolinyl-1,2,3-triazolylalanine derivatives (Patil & Luzzio, 2017).

Intermediate in Biologically Active Compounds

This compound also serves as an important intermediate in the synthesis of biologically active compounds. A study outlines a rapid synthetic method for an analogous compound used in the production of omisertinib, a medication (Zhao et al., 2017).

Factor Xa Inhibitors

Additionally, it has been used in the synthesis of stereoisomers as key intermediates for Factor Xa inhibitors, highlighting its significance in medicinal chemistry (Wang et al., 2017).

Fluorescent Sensory Materials

In materials science, derivatives of this compound have been employed to create strong blue emissive nanofibers. These materials are used for detecting volatile acid vapors, showcasing its utility in sensor technology (Sun et al., 2015).

Physicochemical and Pharmacokinetic Properties

The tert-butyl group, a common motif in the compound's structure, has been evaluated for its effects on physicochemical and pharmacokinetic properties of various drugs (Westphal et al., 2015).

Enantioselective Synthesis of Carbocyclic Analogues

The compound also finds application in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial for research in nucleic acids (Ober et al., 2004).

Whole Cell Biosynthesis

In biotechnology, a tert-butyl derivative has been used in the whole cell biosynthesis of key intermediates for statin drugs, highlighting its relevance in pharmaceutical manufacturing (Liu et al., 2018).

properties

IUPAC Name

tert-butyl N-[4-(6-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-14-5-7-15(8-6-14)22-11-12-10-13(20)4-9-16(12)17(22)23/h4,9-10,14-15H,5-8,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBLZALMKJNANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

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